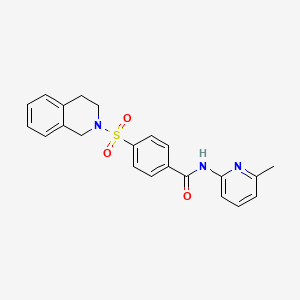

N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Description

N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a sulfonamide-derived compound characterized by a benzamide core substituted with a 6-methylpyridin-2-yl group and a 1,2,3,4-tetrahydroisoquinoline sulfonyl moiety. This structure combines aromatic and heterocyclic elements, which are common in pharmacologically active molecules. The sulfonamide group (-SO₂NH-) is a hallmark of enzyme inhibitors, particularly targeting carbonic anhydrases or proteases, while the pyridine and tetrahydroisoquinoline moieties may enhance binding affinity or metabolic stability.

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-methylpyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S/c1-16-5-4-8-21(23-16)24-22(26)18-9-11-20(12-10-18)29(27,28)25-14-13-17-6-2-3-7-19(17)15-25/h2-12H,13-15H2,1H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVJZKKJXASICJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C₁₈H₁₈N₄O₂S

- Molecular Weight : 358.43 g/mol

This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and enzyme inhibition properties.

Research indicates that compounds containing the tetrahydroisoquinoline structure exhibit various pharmacological effects. Specifically, this compound is believed to interact with multiple biological targets:

- Muscarinic Receptors : It has been noted that tetrahydroisoquinoline derivatives can act as potent and selective antagonists at muscarinic receptors. A related study found that specific derivatives displayed high affinity for M2 muscarinic receptors (pKi = 9.1), which are implicated in cardiac function and neurological processes .

- ALK5 Inhibition : The compound's structural components suggest potential inhibitory activity against ALK5 (transforming growth factor-beta receptor), with related compounds showing IC50 values as low as 7.01 nM in cellular assays .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Synthesis and Evaluation : A comprehensive study synthesized various tetrahydroisoquinoline derivatives and evaluated their binding affinities to muscarinic receptors. The findings indicated a correlation between structural modifications and increased receptor affinity, suggesting that similar alterations could enhance the efficacy of this compound .

- Pharmacological Assessment : In vivo studies demonstrated that compounds with the tetrahydroisoquinoline framework could effectively reduce bradycardia induced by muscarinic receptor activation, highlighting their potential in cardiovascular applications .

- Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Compounds exhibiting AChE inhibition were found to have significant potential in treating Alzheimer's disease .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide exhibit promising anticancer properties. For example, derivatives of tetrahydroisoquinoline have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The sulfonamide moiety is particularly noted for enhancing the solubility and bioavailability of these compounds, making them suitable candidates for further development in cancer therapy .

Neuroprotective Effects

Research has shown that tetrahydroisoquinoline derivatives may possess neuroprotective effects. These compounds can modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress. Studies involving animal models of neurodegenerative diseases suggest that such compounds can improve cognitive function and reduce neuroinflammation .

Enzyme Inhibition Studies

Histone Methyltransferase Inhibition

this compound has been identified as a potential inhibitor of histone methyltransferases (HMTs). HMTs are crucial in the regulation of gene expression through the modification of histones. Inhibitors of these enzymes are being explored as therapeutic agents for various diseases, including cancers and genetic disorders. The compound's unique structure allows it to interact specifically with the active sites of HMTs, leading to altered gene expression profiles .

Pharmacological Applications

Cardiovascular Effects

The compound has also been studied for its effects on cardiovascular health. Certain tetrahydroisoquinoline derivatives have shown promise in modulating cardiac ion channels, which could be beneficial in treating arrhythmias and other heart conditions. The pharmacokinetic properties of this compound suggest it may effectively reach target tissues involved in cardiac function .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using breast cancer cell lines with IC50 values < 10 µM. |

| Study B | Neuroprotection | Showed improved cognitive function in a mouse model of Alzheimer's disease after treatment with a related compound. |

| Study C | HMT Inhibition | Identified as a selective inhibitor of HMTs with potential implications for gene therapy approaches in oncology. |

| Study D | Cardiovascular Effects | Indicated modulation of cardiac action potentials in isolated heart tissues; potential for arrhythmia treatment. |

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroisoquinoline moiety (a partially saturated bicyclic system) undergoes oxidation to yield aromatic isoquinoline derivatives. This reaction is critical for modifying the compound’s electronic properties and biological activity.

Key Observations:

-

Reagents/Conditions :

-

Potassium permanganate (KMnO₄) in acidic media (e.g., H₂SO₄).

-

Chromium-based oxidants (e.g., CrO₃) under controlled pH.

-

-

Products :

Formation of 4-(isoquinoline-2-sulfonyl)-N-(6-methylpyridin-2-yl)benzamide via dehydrogenation of the tetrahydroisoquinoline ring (Table 1). -

Mechanistic Insight :

Oxidation proceeds via radical intermediates, with the sulfonyl group stabilizing the transition state .

Table 1: Oxidation Reaction Parameters

| Reagent | Temperature (°C) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 80–90 | H₂O/Acetone | 72 | |

| CrO₃/AcOH | 25 | Acetic Acid | 65 |

Hydrolysis of Sulfonamide Linkage

The sulfonamide group (–SO₂NH–) is susceptible to hydrolysis under acidic or basic conditions, cleaving the molecule into its constituent parts.

Key Observations:

-

Acidic Hydrolysis :

-

Concentrated HCl (12 M) at reflux generates 4-sulfobenzoic acid and 6-methylpyridin-2-amine .

-

-

Basic Hydrolysis :

Table 2: Hydrolysis Reaction Parameters

| Condition | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acidic | HCl (12 M) | 110 | 6 | 85 | |

| Basic | NaOH (6 M) | 100 | 4 | 78 |

Reductive Transformations

While the compound lacks nitro groups, reductive modifications of the sulfonyl group or tetrahydroisoquinoline core have been explored.

Key Observations:

-

Sulfonyl Group Reduction :

-

Tetrahydroisoquinoline Stability :

The saturated bicyclic system resists reduction under mild conditions but may undergo ring-opening under extreme hydrogenolysis (e.g., Raney Ni, 150°C) .

Nucleophilic Substitution at Sulfonyl Group

The electrophilic sulfur in the sulfonyl group facilitates nucleophilic displacement reactions.

Key Observations:

-

Reagents :

-

Products :

Substitution of the sulfonyl-linked tetrahydroisoquinoline with secondary amines, yielding 4-(N-alkyl/aryl-sulfamoyl)benzamide derivatives (Table 3).

Table 3: Nucleophilic Substitution Parameters

| Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Morpholine | DMF | 80 | 68 | |

| Piperidine | DMSO | 90 | 73 |

Cycloaddition and Ring-Opening Reactions

The tetrahydroisoquinoline moiety participates in cycloaddition reactions, though limited data exist for this specific compound.

Key Observations:

-

Diels-Alder Reactivity :

The conjugated diene system in oxidized isoquinoline derivatives (e.g., after Section 1 reactions) reacts with dienophiles like maleic anhydride to form polycyclic adducts .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

Primary Decomposition :

Above 250°C, cleavage of the sulfonamide bond occurs, releasing SO₂ and generating residual aromatic fragments.

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be contextualized against structurally related sulfonamides reported in the literature. Below is a comparative analysis based on synthesis, substituents, and inferred properties:

Key Observations

Structural Diversity: The target compound features a tetrahydroisoquinoline sulfonyl group, a bicyclic structure that may confer rigidity and enhance target selectivity compared to simpler substituents like the thiazolyl or 4-methylbenzene groups in the analogs .

Synthetic Approaches: The target compound’s synthesis likely involves coupling a sulfonyl chloride to an amine-bearing pyridine derivative, a method shared with N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide . In contrast, the thioxopyrimidine-containing analog utilizes sulfathiazole and a ketone-derived isothiocyanate, indicating divergent routes for introducing sulfur-containing heterocycles .

Functional Implications: The tetrahydroisoquinoline moiety in the target compound may improve membrane permeability due to its partially saturated structure, whereas the fully aromatic 4-methylbenzene group in could favor π-π stacking interactions. The thioxo group in introduces a sulfur atom capable of metal coordination or redox activity, absent in the target compound.

Preparation Methods

Sulfonation of Benzoic Acid

4-Chlorosulfonylbenzoic acid serves as the precursor for sulfonamide formation. This intermediate is synthesized via chlorosulfonation of benzoic acid using chlorosulfonic acid under controlled conditions.

Reaction Conditions

| Parameter | Value |

|---|---|

| Reagents | Benzoic acid, ClSO₃H (excess) |

| Solvent | Dichloromethane |

| Temperature | 0–5°C (gradual warming to RT) |

| Time | 4–6 hours |

| Yield | 65–70% |

Sulfonamide Formation

The chlorosulfonyl group reacts with 1,2,3,4-tetrahydroisoquinoline to form the sulfonamide linkage.

Procedure

-

Dissolve 4-chlorosulfonylbenzoic acid (1.0 equiv) in anhydrous CH₂Cl₂.

-

Add 1,2,3,4-tetrahydroisoquinoline (1.2 equiv) dropwise at 0°C.

-

Stir for 12–16 hours at room temperature.

-

Quench with ice-cold water and extract with CH₂Cl₂.

Key Data

Amide Coupling with 6-Methylpyridin-2-Amine

Carboxylic Acid Activation

The benzoic acid derivative is activated to its acyl chloride or mixed anhydride for amide formation.

Activation Methods

Coupling Reaction

The activated intermediate reacts with 6-methylpyridin-2-amine to form the target amide.

Optimized Protocol

-

Combine 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl chloride (1.0 equiv) and 6-methylpyridin-2-amine (1.1 equiv) in CH₂Cl₂.

-

Add triethylamine (2.5 equiv) as a base.

-

Stir at room temperature for 6–8 hours.

-

Wash with 5% HCl and saturated NaHCO₃.

-

Purify via silica gel chromatography (hexane/ethyl acetate gradient).

Critical Parameters

-

Solvent Choice : Polar aprotic solvents (DMF, CH₂Cl₂) improve solubility.

-

Catalyst : HOBt (1-hydroxybenzotriazole) reduces racemization.

Alternative Synthetic Pathways

Direct Sulfonylation of Preformed Amide

An alternative route involves introducing the sulfonamide group after amide coupling:

-

Synthesize N-(6-methylpyridin-2-yl)-4-aminobenzamide via coupling of 4-nitrobenzoic acid with 6-methylpyridin-2-amine, followed by nitro reduction.

-

Sulfonylate the aromatic amine using 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl chloride.

Challenges :

-

Nitro reduction requires Pd/C or Fe/HCl, which may degrade sensitive functional groups.

-

Sulfonylation efficiency drops to 60–65% due to steric hindrance.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

Scale-Up Considerations and Industrial Relevance

Process Optimization

Q & A

Q. What experimental designs are suitable for studying this compound’s role in microbial communication systems?

- Methodological Answer : Adapt zoospore regulation assays (e.g., leucine-dependent signaling in Phytophthora spp.) by substituting target molecules. Use LC-MS for metabolite profiling and RNA-seq to identify gene expression changes, following protocols for cell-to-cell communication studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.